molecular formula C13H24N2O3 B11768565 (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate CAS No. 943845-69-0

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B11768565
CAS No.: 943845-69-0
M. Wt: 256.34 g/mol
InChI Key: UBKHJGXLRSJQML-VIFPVBQESA-N
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Description

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This particular compound is known for its role as a protecting group for amines in organic synthesis, which helps in the formation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method is the reaction of tert-butyl carbamate with 2-oxopyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbamate bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and provides protection to the amine . The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides enhanced stability and selectivity as a protecting group. Its ability to be removed under mild conditions makes it particularly useful in complex organic syntheses .

Properties

CAS No.

943845-69-0

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-tert-butyl-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1

InChI Key

UBKHJGXLRSJQML-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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